molecular formula C20H20FN3O5 B11016378 1-[2-(4-fluorophenyl)ethyl]-N-(4-methoxy-2-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

1-[2-(4-fluorophenyl)ethyl]-N-(4-methoxy-2-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11016378
M. Wt: 401.4 g/mol
InChI Key: FQOPJDUDJULTBI-UHFFFAOYSA-N
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Description

1-[2-(4-fluorophenyl)ethyl]-N-(4-methoxy-2-nitrophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a methoxy-nitrophenyl group, and a pyrrolidine carboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include organometallic compounds, halogenated intermediates, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-fluorophenyl)ethyl]-N-(4-methoxy-2-nitrophenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation or alkylation of aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-[2-(4-fluorophenyl)ethyl]-N-(4-methoxy-2-nitrophenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-[2-(4-fluorophenyl)ethyl]-N-(4-methoxy-2-nitrophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-fluorophenyl)ethyl]-N-(4-methoxy-2-nitrophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H20FN3O5

Molecular Weight

401.4 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-N-(4-methoxy-2-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H20FN3O5/c1-29-16-6-7-17(18(11-16)24(27)28)22-20(26)14-10-19(25)23(12-14)9-8-13-2-4-15(21)5-3-13/h2-7,11,14H,8-10,12H2,1H3,(H,22,26)

InChI Key

FQOPJDUDJULTBI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CC(=O)N(C2)CCC3=CC=C(C=C3)F)[N+](=O)[O-]

Origin of Product

United States

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